

Investigating the Downstream Targets of GSK6853: A Technical Guide

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Compound of Interest

Compound Name: GSK6853

Cat. No.: B15570549

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This technical guide provides an in-depth overview of the downstream targets and mechanism of action of **GSK6853**, a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). By inhibiting the BRPF1 bromodomain, **GSK6853** serves as a critical tool for elucidating the biological roles of this epigenetic reader and identifying potential therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

GSK6853 is a selective inhibitor of the BRPF1 bromodomain.^{[1][2]} BRPF1 is a scaffolding protein that plays a crucial role in the assembly of the MOZ/MORF histone acetyltransferase (HAT) complexes.^{[3][4]} These complexes are involved in the acetylation of histones, an essential epigenetic modification for regulating gene transcription.^{[3][4]} By binding to the BRPF1 bromodomain, **GSK6853** prevents its interaction with acetylated histones, thereby disrupting the chromatin remodeling process and altering the expression of downstream genes.^[5]

Quantitative Analysis of GSK6853 Potency and Selectivity

GSK6853 exhibits high potency for BRPF1 and remarkable selectivity over other bromodomains. The following tables summarize the key quantitative data from various biochemical and cellular assays.

Assay Type	Target	Parameter	Value	Reference
BROMOScan	BRPF1	pKd	9.5	[5]
TR-FRET	BRPF1	pIC50	8.1	[6]
NanoBRET Cellular Target Engagement	Endogenous BRPF1	pIC50	7.7	[5]
Chemoproteomic Competition Binding	Endogenous BRPF1	pIC50	8.6	[5]

Table 1: Potency of **GSK6853** for BRPF1

Assay Type	Comparison	Selectivity	Reference
BROMOScan	Over all other bromodomains tested	>1600-fold	[5]
TR-FRET	BRPF2/3	>1000-fold	[7]
TR-FRET	BRD4 BD1/2	>1000-fold	[7]

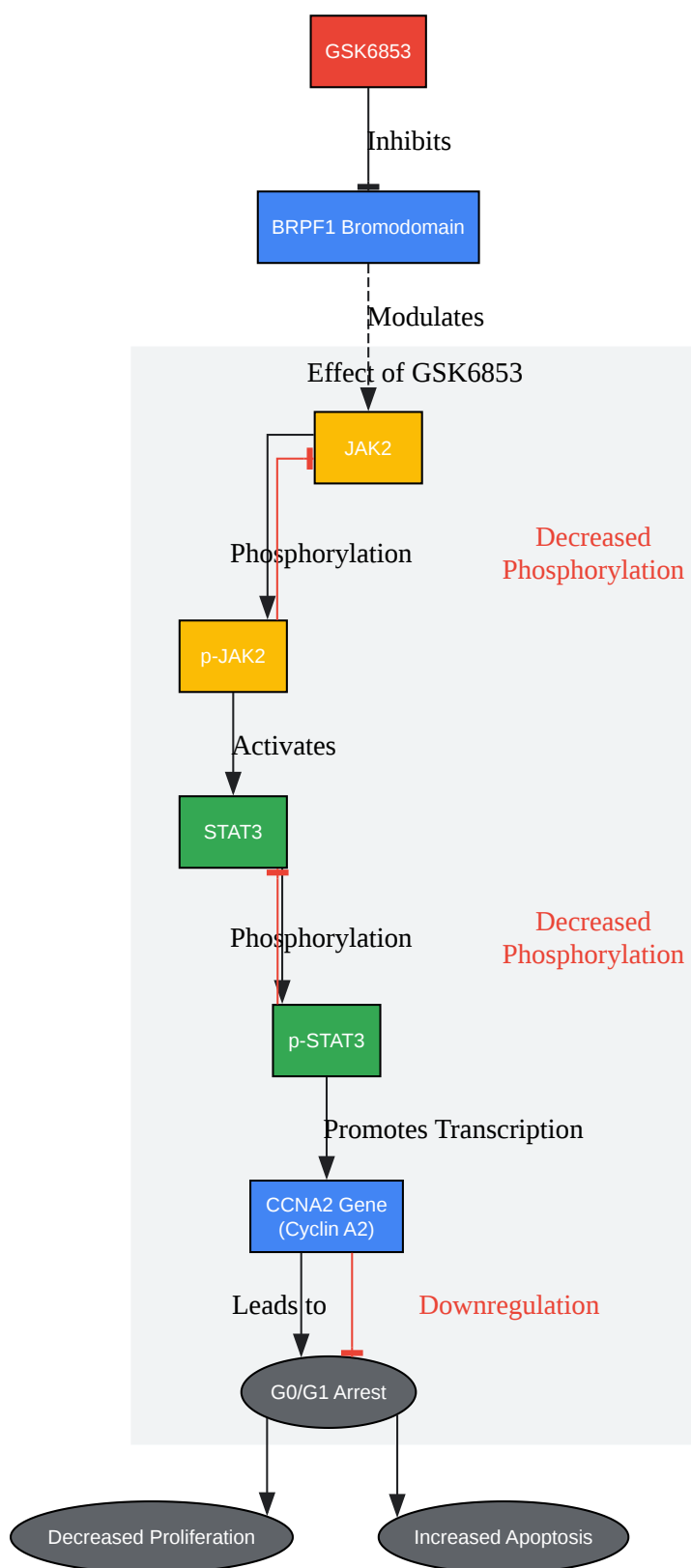
Table 2: Selectivity of **GSK6853**

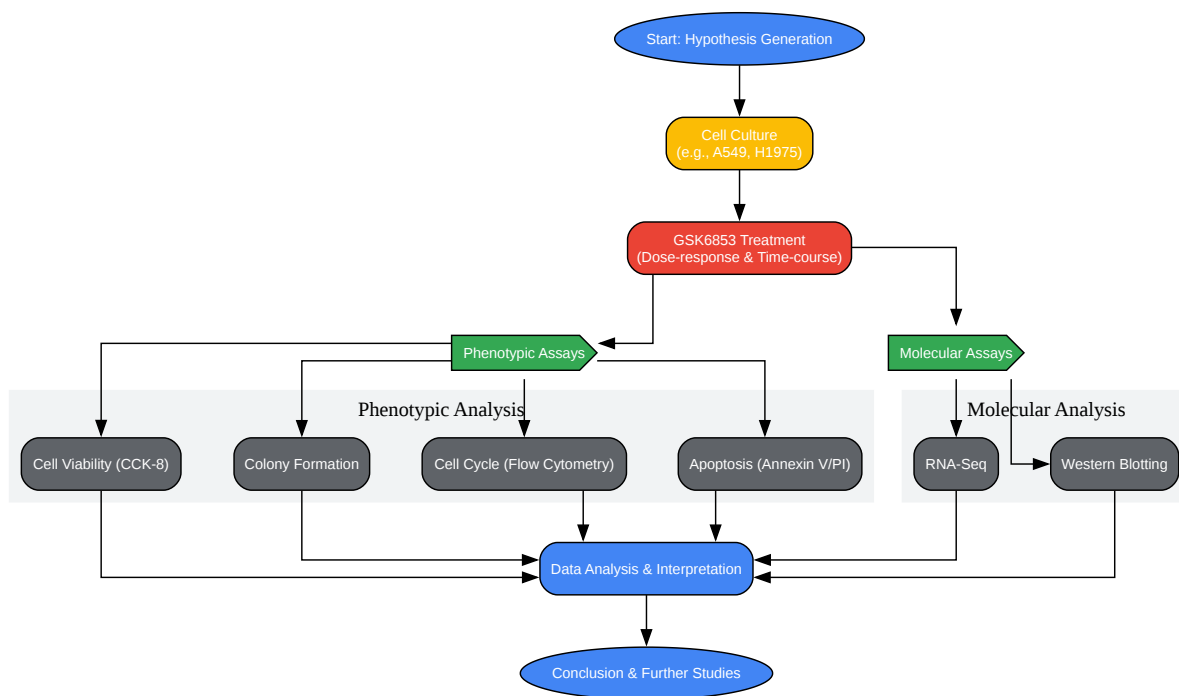
Downstream Signaling Pathway: The JAK2/STAT3/CCNA2 Axis in Non-Small Cell Lung Cancer (NSCLC)

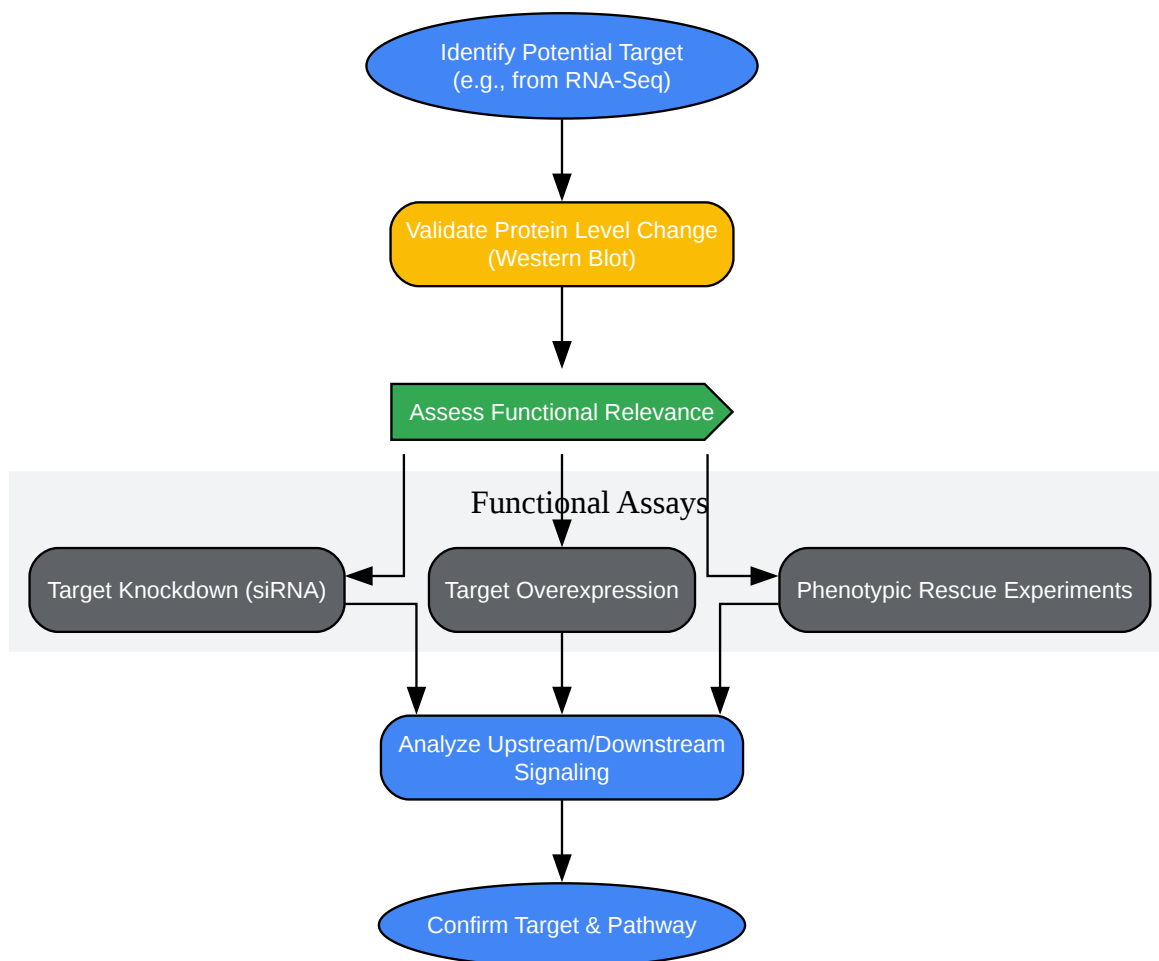
In non-small cell lung cancer (NSCLC) cells, **GSK6853** has been shown to exert its anti-proliferative effects by inhibiting the JAK2/STAT3 signaling pathway, leading to the

downregulation of Cyclin A2 (CCNA2).[8][9] This culminates in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[8][9]

Signaling Pathway Diagram







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